molecular formula C20H24BFN2O3 B14039405 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B14039405
M. Wt: 370.2 g/mol
InChI Key: GTZDXAVPWOTWDQ-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated benzyl derivatives, while reduction can produce simpler urea derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to various biochemical pathways being activated or inhibited. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)-3-phenylurea: Lacks the dioxaborolan-2-yl group, making it less versatile in certain reactions.

    1-(3-Chlorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    1-(3-Fluorobenzyl)-3-(4-phenyl)urea: Lacks the dioxaborolan-2-yl group, affecting its chemical behavior and applications.

Uniqueness

1-(3-Fluorobenzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H24BFN2O3

Molecular Weight

370.2 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C20H24BFN2O3/c1-19(2)20(3,4)27-21(26-19)15-8-10-17(11-9-15)24-18(25)23-13-14-6-5-7-16(22)12-14/h5-12H,13H2,1-4H3,(H2,23,24,25)

InChI Key

GTZDXAVPWOTWDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC3=CC(=CC=C3)F

Origin of Product

United States

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